

## **Application of B7-H3 in Cancer Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | B32B3     |           |
| Cat. No.:            | B15618134 | Get Quote |

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

B7 homolog 3 (B7-H3), also known as CD276, is a transmembrane protein belonging to the B7 superfamily of immune checkpoint molecules. Initially thought to have a co-stimulatory role in the immune response, recent research has predominantly pointed towards its co-inhibitory function, contributing to tumor immune evasion.[1] Beyond its immunological role, B7-H3 is implicated in various non-immunological aspects of tumor progression, including proliferation, metastasis, angiogenesis, and drug resistance.[2][3][4] Its overexpression in a wide array of solid tumors, coupled with limited expression in normal tissues, makes B7-H3 an attractive target for cancer therapy.[2][5] This document provides a detailed overview of the application of B7-H3 in cancer research, including quantitative data on targeted therapies, detailed experimental protocols, and visualization of key signaling pathways.

#### **Data Presentation: B7-H3 Targeted Therapies**

The development of therapies targeting B7-H3 has shown promise in both preclinical and clinical settings. These therapies primarily include monoclonal antibodies (mAbs), antibodydrug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cell therapies.

# Table 1: Clinical Trial Data for Enoblituzumab (Anti-B7-H3 mAb)



| Trial ID        | Cancer<br>Type                                              | Phase | No. of<br>Patients | Key<br>Findings                                                                                                                                   | Adverse<br>Events<br>(Grade<br>≥3)                                                                                                     | Reference |
|-----------------|-------------------------------------------------------------|-------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT02923<br>180 | Localized<br>Prostate<br>Cancer                             | 2     | 32                 | 66% of patients had no residual disease (undetecta ble PSA) at 1-year post-prostatecto my.[6][7]                                                  | 12% of patients experience d grade 3 adverse events; no grade 4 events were reported. [6][8]                                           | [6][7][8] |
| NCT02475<br>213 | Advanced Solid Tumors (in combinatio n with Pembrolizu mab) | 1/2   | Not<br>specified   | Notable responses observed in patients with melanoma, head and neck squamous cell carcinoma (HNSCC), and non- small cell lung cancer (NSCLC). [9] | One treatment- related death due to pneumoniti s. Most common grade 3/4 AEs were infusion reactions and increased lipase/amyl ase.[10] | [9][10]   |



| NCT04634<br>825 | Recurrent/<br>Metastatic<br>HNSCC | 2 | 62 | Trial closed early due to safety concerns. | Seven fatalities potentially linked to hemorrhagi c events. [11][12] | [11][12] |
|-----------------|-----------------------------------|---|----|--------------------------------------------|----------------------------------------------------------------------|----------|
|-----------------|-----------------------------------|---|----|--------------------------------------------|----------------------------------------------------------------------|----------|

Table 2: Preclinical Data for B7-H3 Antibody-Drug

**Conjugates (ADCs)** 

| ADC         | Payload                             | Cancer Model                                               | Key Findings                                                                                                                                        | Reference |
|-------------|-------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| m276-SL-PBD | Pyrrolobenzodiaz<br>epine (PBD)     | Pediatric solid<br>tumor xenografts                        | 92.3% response rate in randomized trials, with 61.5% showing maintained complete response.[13]                                                      | [13]      |
| DB-1311     | DNA<br>topoisomerase I<br>inhibitor | Lung, glioma,<br>and prostate<br>cancer<br>xenografts      | ADC with a drug-<br>antibody ratio<br>(DAR) of 6<br>showed higher<br>efficacy than<br>DAR4. Well-<br>tolerated in<br>monkeys up to<br>80 mg/kg.[14] | [14]      |
| MGC018      | Duocarmycin                         | Breast, prostate,<br>head and neck<br>cancer PDX<br>models | Strong antitumor<br>activity with<br>>95% tumor<br>reduction.[15]                                                                                   | [15]      |



Table 3: Preclinical Data for B7-H3 CAR-T Cell Therapy

| CAR-T Construct                                   | Cancer Model                                                                                | Key Findings                                                                                                                                                     | Reference |
|---------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Novel second-<br>generation CAR-T<br>(clone A2H4) | Glioblastoma<br>xenograft                                                                   | Eradicated primary tumors, controlled rechallenged tumors, and prolonged survival. High accumulation and persistence of CAR-T cells at the tumor site.  [16][17] | [16][17]  |
| B7-H3 CAR-T (from<br>MGA271 binder)               | Pediatric solid tumor<br>xenografts<br>(osteosarcoma, Ewing<br>sarcoma,<br>medulloblastoma) | Significant in vivo antitumor activity, causing regression of established tumors. Efficacy dependent on high B7-H3 expression on tumor cells.[18]                | [18]      |
| B7-H3 nanoCAR-T                                   | Glioblastoma<br>xenograft                                                                   | In vivo tumor control,<br>but associated with<br>limiting on-target, off-<br>tumor toxicity.[19]                                                                 | [19]      |

## **Signaling Pathways Involving B7-H3**

B7-H3 has been shown to modulate several key signaling pathways that are crucial for cancer progression. Understanding these pathways is vital for developing effective targeted therapies.

## **B7-H3 and PI3K/AKT Signaling Pathway**

B7-H3 can activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival. This activation can promote processes like epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis.[20][21]





B7-H3 mediated PI3K/AKT signaling pathway.

## **B7-H3 and JAK/STAT Signaling Pathway**

Activation of the JAK/STAT pathway by B7-H3 is linked to increased tumor cell invasion, migration, and resistance to apoptosis.[2][3] This pathway often involves the phosphorylation of STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in cell survival and proliferation.[6]





B7-H3 mediated JAK/STAT signaling pathway.



# **Experimental Protocols**

#### **Protocol 1: Western Blot Analysis of B7-H3 Expression**

This protocol outlines the steps for detecting B7-H3 protein expression in cancer cell lysates.

- 1. Sample Preparation (Cell Lysate) a. Culture cancer cells to 70-80% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 1 ml per 10 cm dish). d. Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C. g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration using a BCA or Bradford protein assay.
- 2. SDS-PAGE and Protein Transfer a. Mix 20-40 μg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- 3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for B7-H3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
- 4. Detection a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.





Workflow for Western Blot analysis of B7-H3.



# Protocol 2: Flow Cytometry Analysis of B7-H3 Surface Expression

This protocol is for quantifying the surface expression of B7-H3 on cancer cells.

- 1. Cell Preparation a. Harvest cultured cells (e.g., using a non-enzymatic cell dissociation solution for adherent cells) or prepare a single-cell suspension from tumor tissue. b. Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% sodium azide). c. Resuspend the cells in FACS buffer to a concentration of  $1\times10^6$  cells/ $100~\mu$ L.
- 2. Staining a. Aliquot 100  $\mu$ L of the cell suspension into FACS tubes. b. Add a fluorescently conjugated primary antibody against B7-H3 (e.g., PE-Cy7 conjugated) or a corresponding isotype control antibody at the manufacturer's recommended concentration. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes. e. Resuspend the final cell pellet in 300-500  $\mu$ L of FACS buffer.
- 3. Data Acquisition and Analysis a. Acquire the data on a flow cytometer. b. Gate on the live, single-cell population using forward and side scatter properties. c. Analyze the fluorescence intensity of the B7-H3 stained cells compared to the isotype control to determine the percentage of B7-H3 positive cells and the mean fluorescence intensity (MFI).[14][22]





Workflow for Flow Cytometry analysis.

### **Protocol 3: In Vivo Xenograft Tumor Model**



This protocol describes the establishment of a patient-derived xenograft (PDX) or cell linederived xenograft (CDX) model to evaluate the efficacy of B7-H3 targeted therapies.

- 1. Animal and Cell/Tissue Preparation a. Use immunocompromised mice (e.g., NSG or athymic nude mice). b. For CDX models, culture the desired cancer cell line and resuspend the cells in a sterile solution (e.g., PBS or media) at the desired concentration (e.g., 1-5 x  $10^6$  cells in 100  $\mu$ L). Matrigel may be mixed with the cell suspension to improve tumor take rate. c. For PDX models, obtain fresh tumor tissue from a patient and cut it into small pieces (e.g., 2-3 mm³).[9]
- 2. Tumor Implantation a. Anesthetize the mouse. b. For CDX, inject the cell suspension subcutaneously into the flank of the mouse. c. For PDX, make a small incision in the skin on the flank and implant a piece of the tumor tissue subcutaneously. Close the incision with surgical clips or sutures.
- 3. Tumor Growth Monitoring and Treatment a. Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = (Length x Width²)/2). b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer the B7-H3 targeted therapy (e.g., ADC, CAR-T cells) or vehicle control according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal). d. Continue to monitor tumor volume and mouse body weight throughout the study.
- 4. Endpoint Analysis a. Euthanize the mice when tumors reach the maximum allowed size or at the end of the study. b. Excise the tumors for further analysis, such as immunohistochemistry for B7-H3 expression, or to assess changes in the tumor microenvironment.



Click to download full resolution via product page

Workflow for in vivo xenograft studies.

#### Conclusion

B7-H3 has emerged as a compelling target in oncology due to its widespread overexpression on tumor cells and its multifaceted role in cancer progression. The development of B7-H3-



directed therapies, including monoclonal antibodies, ADCs, and CAR-T cells, has shown significant promise in preclinical and early clinical studies. The protocols and data presented here provide a foundational resource for researchers and drug developers working to further elucidate the role of B7-H3 in cancer and to advance novel therapeutic strategies targeting this important immune checkpoint. Further research is warranted to identify the B7-H3 receptor(s) and to optimize the efficacy and safety of B7-H3-targeted agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of the B7-H3 immune checkpoint limits tumor growth by enhancing cytotoxic lymphocyte function PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B7-H3 promotes aggression and invasion of hepatocellular carcinoma by targeting epithelial-to-mesenchymal transition via JAK2/STAT3/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overexpression of B7-H3 augments anti-apoptosis of colorectal cancer cells by Jak2-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity Wu Translational Cancer Research [tcr.amegroups.org]
- 8. Developing Cross-reactive B7H3-targeting CAR-T Cells for Enhanced Preclinical Cancer Models | Explore Technologies [techfinder.stanford.edu]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of antigen-sensitive B7-H3-targeting nanobody-based CAR-T cells in glioblastoma cautions for on-target, off-tumor toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Preclinical Evaluation of B7-H3-specific Chimeric Antigen Receptor T Cells for the Treatment of Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Frontiers | B7-H3-targeting Fc-optimized antibody for induction of NK cell reactivity against sarcoma [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Impact of B7-H3 expression on metastasis, immune exhaustion and JAK/STAT and PI3K/AKT pathways in clear cell renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enoblituzumab: Anti-B7-H3 Monoclonal Antibody for Solid Tumors Creative Biolabs [creativebiolabs.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. B7-H3 Regulates Glioma Growth and Cell Invasion Through a JAK2/STAT3/Slug-Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. B7-H3 promotes the epithelial-mesenchymal transition of NSCLC by targeting SIRT1 through the PI3K/AKT pathway PMC [pmc.ncbi.nlm.nih.gov]
- 21. High expression of B7-H3 on stromal cells defines tumor and stromal compartments in epithelial ovarian cancer and is associated with limited immune activation PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of Patient-derived Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of B7-H3 in Cancer Research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618134#application-of-b32b3-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com